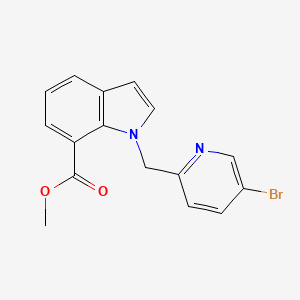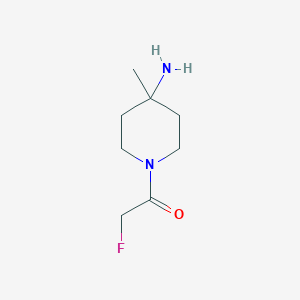
4-(1-Aminobut-3-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminobut-3-en-1-yl)phenol is an organic compound with the molecular formula C10H13NO It features a phenol group (a benzene ring with a hydroxyl group) and an aminobut-3-en-1-yl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobut-3-en-1-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-buten-1-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by purification through distillation or chromatography. The choice of catalyst and reaction conditions would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(1-Aminobut-3-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the aminobut-3-en-1-yl side chain can be reduced to form a saturated amine.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while bromination can be achieved using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amines.
Substitution: Nitro and bromo derivatives of the phenol ring.
科学的研究の応用
4-(1-Aminobut-3-en-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 4-(1-Aminobut-3-en-1-yl)phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aminobut-3-en-1-yl side chain can interact with receptors and other biomolecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(3-Aminobut-1-en-1-yl)phenol: Similar structure but with a different position of the double bond.
4-(1-Aminobutyl)phenol: Lacks the double bond in the side chain.
4-(1-Aminobut-3-en-1-yl)anisole: Contains a methoxy group instead of a hydroxyl group on the benzene ring.
Uniqueness
4-(1-Aminobut-3-en-1-yl)phenol is unique due to the presence of both a phenol group and an aminobut-3-en-1-yl side chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
4-(1-aminobut-3-enyl)phenol |
InChI |
InChI=1S/C10H13NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h2,4-7,10,12H,1,3,11H2 |
InChIキー |
DWFLKNXLZGISEL-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



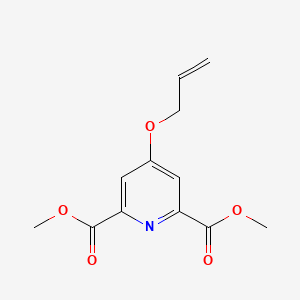
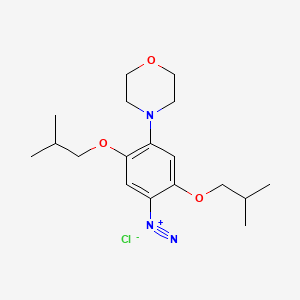

![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
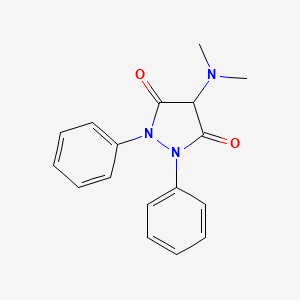
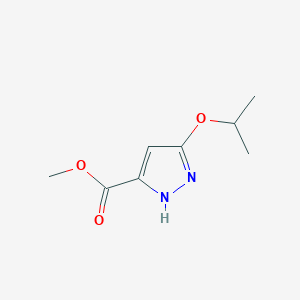
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
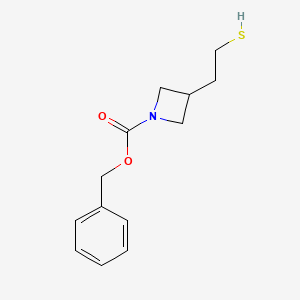
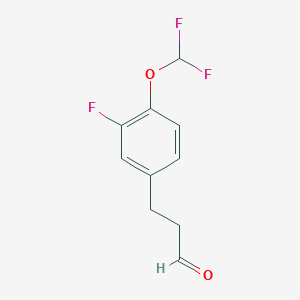
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
